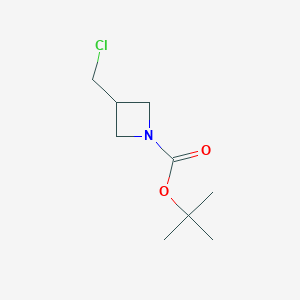
2-(Methylamino)-4,6-pyrimidinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-4,6-pyrimidinediol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a methylamino group at position 2 and hydroxyl groups at positions 4 and 6. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-4,6-pyrimidinediol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dihydroxypyrimidine with methylamine. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the substitution of the chlorine atom with the methylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are often employed in the industrial setting to achieve the desired quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-4,6-pyrimidinediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine ketones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-(Methylamino)-4,6-pyrimidinediol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Pyrimidine derivatives are often explored for their therapeutic potential, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-4,6-pyrimidinediol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-pyrimidinediol: Similar structure but with an amino group instead of a methylamino group.
2-(Dimethylamino)-4,6-pyrimidinediol: Contains a dimethylamino group instead of a methylamino group.
4,6-Dihydroxypyrimidine: Lacks the methylamino group at position 2.
Uniqueness
2-(Methylamino)-4,6-pyrimidinediol is unique due to the presence of both methylamino and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Methylamino)-4,6-pyrimidinediol involves the conversion of 2,4,6-trichloropyrimidine to the desired compound through a series of reactions.", "Starting Materials": [ "2,4,6-trichloropyrimidine", "Methylamine", "Sodium hydroxide", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4,6-trichloropyrimidine in a mixture of water and sodium hydroxide.", "Step 2: Add methylamine to the reaction mixture and stir for several hours.", "Step 3: Add hydrogen peroxide to the reaction mixture and stir for several more hours.", "Step 4: Filter the reaction mixture and wash the solid with water.", "Step 5: Dry the solid to obtain 2-(Methylamino)-4,6-pyrimidinediol." ] } | |
Numéro CAS |
87474-58-6 |
Formule moléculaire |
C5H7N3O2 |
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
2-methylimino-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C5H7N3O2/c1-6-5-7-3(9)2-4(10)8-5/h2H2,1H3,(H2,6,7,8,9,10) |
Clé InChI |
GAMHVJNEMZBELD-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=CC(=O)N1)O |
SMILES canonique |
CN=C1NC(=O)CC(=O)N1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3332085.png)
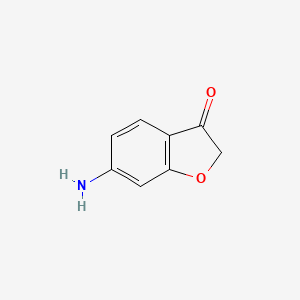
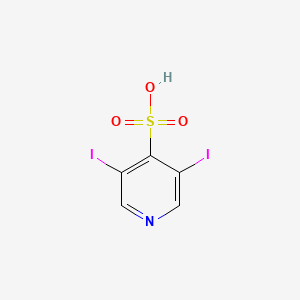
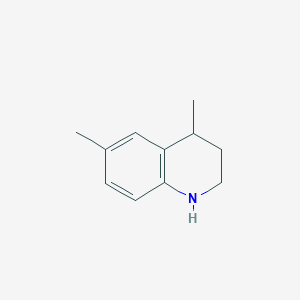

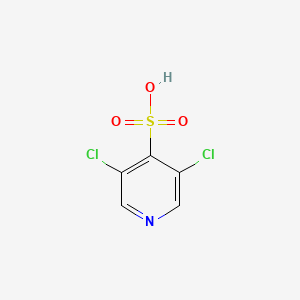
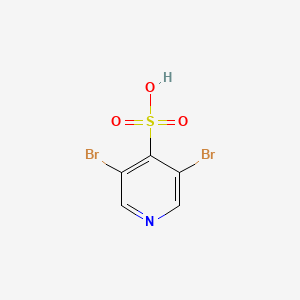
![6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione](/img/structure/B3332133.png)

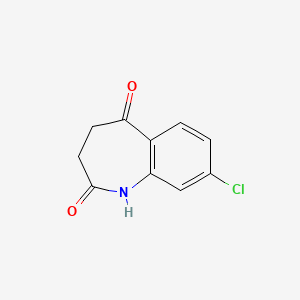
![ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-methylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3332169.png)
![7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3332173.png)

